molecular formula C9H8ClFO2 B14133562 4-Chloro-2-fluoro-6-methoxyacetophenone

4-Chloro-2-fluoro-6-methoxyacetophenone

Katalognummer: B14133562
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: HFRHQYYMXGIVSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-fluoro-6-methoxyacetophenone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring chloro, fluoro, and methoxy substituents on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-chloroacetophenone followed by substitution reactions to introduce the fluoro and methoxy groups . The reaction conditions often include the use of solvents like acetic acid and reagents such as pyridine hydrobromide perbromide .

Industrial Production Methods

Industrial production of 4-chloro-2-fluoro-6-methoxyacetophenone may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-6-methoxyacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluoro-6-methoxyacetophenone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-2-fluoro-6-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-6-methoxyacetophenone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct properties compared to its analogs.

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

1-(4-chloro-2-methoxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C9H8ClFO2/c1-13-9-4-6(10)2-3-7(9)8(12)5-11/h2-4H,5H2,1H3

InChI-Schlüssel

HFRHQYYMXGIVSB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.